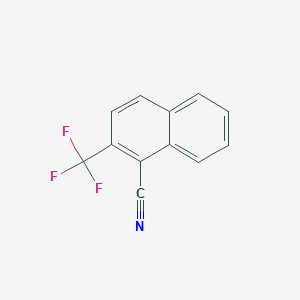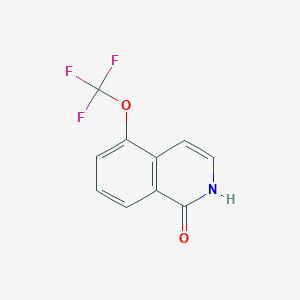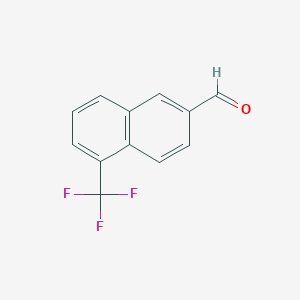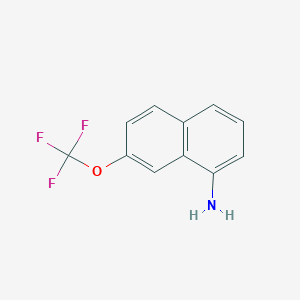![molecular formula C14H13NO2 B11880554 5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 830347-28-9](/img/structure/B11880554.png)
5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a complex organic compound that belongs to the class of cyclopenta[b]indoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an acetyl-substituted indole derivative with a cyclopentanone derivative, followed by cyclization and reduction steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound is a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK).
Triazole-pyrimidine hybrids: These compounds have shown potential neuroprotective and anti-neuroinflammatory properties.
Uniqueness
5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific structural features and the range of reactions it can undergo
特性
CAS番号 |
830347-28-9 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
5-acetyl-7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
InChI |
InChI=1S/C14H13NO2/c1-7-5-10(8(2)16)13-11(6-7)9-3-4-12(17)14(9)15-13/h5-6,15H,3-4H2,1-2H3 |
InChIキー |
BVEXURYVSHAWKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)C(=O)C)NC3=C2CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)




![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)

![6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)

